molecular formula C10H10N2O B11911918 1-Ethylquinoxalin-2(1H)-one

1-Ethylquinoxalin-2(1H)-one

Cat. No.: B11911918
M. Wt: 174.20 g/mol
InChI Key: MXCHQPNFSLYUJV-UHFFFAOYSA-N
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Description

1-Ethylquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoxaline ring with an ethyl group attached to the nitrogen atom at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylquinoxalin-2(1H)-one can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with ethyl glyoxalate under acidic conditions. The reaction typically proceeds at elevated temperatures to facilitate the formation of the quinoxaline ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions, including acidic or basic environments.

Major Products:

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

1-Ethylquinoxalin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a subject of interest in biological studies.

    Medicine: Due to its biological activities, this compound is explored for potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethylquinoxalin-2(1H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-Ethylquinoxalin-2(1H)-one can be compared with other quinoxaline derivatives, such as:

    Quinoxalin-2(1H)-one: Lacks the ethyl group at the first position.

    1-Methylquinoxalin-2(1H)-one: Contains a methyl group instead of an ethyl group.

    1-Phenylquinoxalin-2(1H)-one: Contains a phenyl group at the first position.

Uniqueness: The presence of the ethyl group in this compound can influence its chemical reactivity and biological activity, making it distinct from other quinoxaline derivatives. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-ethylquinoxalin-2-one

InChI

InChI=1S/C10H10N2O/c1-2-12-9-6-4-3-5-8(9)11-7-10(12)13/h3-7H,2H2,1H3

InChI Key

MXCHQPNFSLYUJV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=CC1=O

Origin of Product

United States

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